molecular formula C7H13ClN2O2 B1380530 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864055-81-1

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B1380530
CAS RN: 1864055-81-1
M. Wt: 192.64 g/mol
InChI Key: IISYLWGHBGKWNS-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is a compound with the molecular formula C7H13ClN2O2 . It is structurally similar to known dissociative anesthetics .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is characterized by a five-membered pyrrolidine ring . The non-H atoms are nearly coplanar .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthetic Methods and Chemical Analysis

  • A facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, showing the potential of these compounds as dipeptide analogues adopting a linear, extended conformation, highlights the synthetic versatility of related structures (Hosseini et al., 2006).
  • An intensified vibrational analysis of SFAP, a Mannich base system with antioxidant activity, provides detailed insights into its equilibrium geometry, vibrational spectra, and electronic structure, underscoring the compound's structural complexity and potential application areas (Boobalan et al., 2014).
  • Acylation techniques for pyrrolidine-2,4-diones leading to the synthesis of 3-acyltetramic acids, alongside X-ray molecular structure analysis, demonstrate advanced methodologies for modifying these compounds, enhancing their utility in chemical synthesis (Jones et al., 1990).

Biological Activities and Applications

  • The evaluation of anticancer activity among piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, revealing significant anticancer potential in various cell lines, indicates the therapeutic promise of these and related compounds (Kumar et al., 2013).
  • Anticancer activity of new 3-amino-pyrrolidinedione-nitrogen mustard derivatives on murine sarcoma 180, showcasing the antiproliferative effect of these compounds, further emphasizes their relevance in cancer research (Naik et al., 1987).

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-5(4-8)9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISYLWGHBGKWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C(=O)CCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride

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